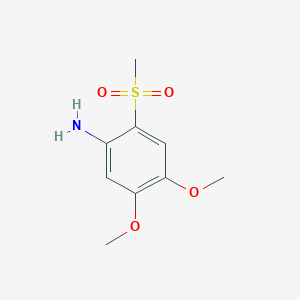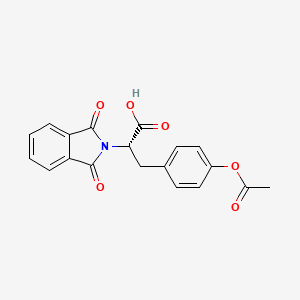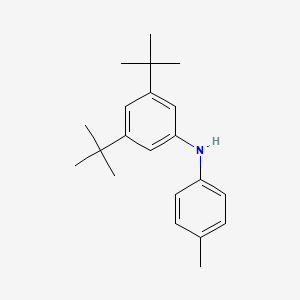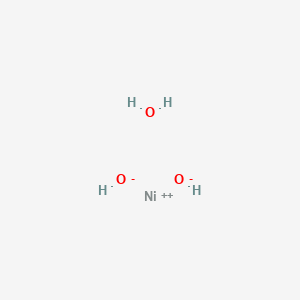
(R)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro substituents on its phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a nucleophilic addition reaction with trifluoromethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods: In an industrial setting, the production of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the ®-enantiomer.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Compounds with substituted fluoro or trifluoromethyl groups.
Applications De Recherche Scientifique
®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: It can modulate signaling pathways such as dopaminergic, serotonergic, or adrenergic pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
(S)-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
4-Fluoro-3-methylphenylamine: A structurally similar compound lacking the trifluoromethyl group.
2,2,2-Trifluoro-1-phenylethan-1-amine: A compound with a similar trifluoromethyl group but different substitution on the phenyl ring.
Uniqueness: ®-2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the combination of trifluoromethyl and fluoro substituents, which confer distinct physicochemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C9H9F4N |
|---|---|
Poids moléculaire |
207.17 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
Clé InChI |
ZBOWUJJDCNGTEL-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)F |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)







![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)




![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)
